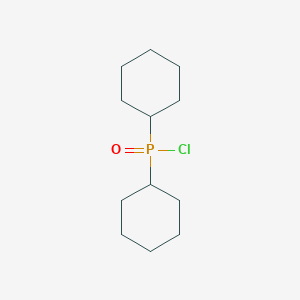

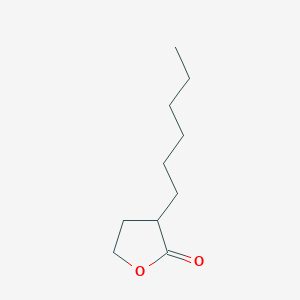

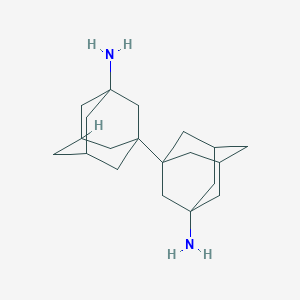

![molecular formula C6Cl3F6N3 B100965 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine CAS No. 16617-00-8](/img/structure/B100965.png)

2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific compound is substituted with chloro(difluoro)methyl groups at the 2, 4, and 6 positions of the triazine ring. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related triazine derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of halogen atoms on the triazine ring with various functional groups. For example, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, 2,4-ditrichloromethyl-6-methyl-1,3,5-triazine is synthesized from tritox through cyclization . These methods suggest that the synthesis of 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine could potentially be carried out by introducing chloro(difluoro)methyl groups to a trichloro-1,3,5-triazine precursor.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine core, which can influence the physical and chemical properties of the compound. X-ray crystallography has been used to determine the solid-state structure of related compounds, revealing stabilization by intra- and intermolecular hydrogen bonds . The presence of substituents can also affect the molecular geometry and electronic distribution, which is important for applications in materials science, such as nonlinear optics .

Chemical Reactions Analysis

Triazine derivatives participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. For instance, triazidation reactions have been performed on trifluorobenzenes to yield triazido-trichlorobenzenes , and nucleophilic substitution reactions of trifluoro-1,2,4-triazine have been explored10. These reactions demonstrate the reactivity of the triazine ring and the potential for further functionalization of the 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, hyperbranched polymers containing a triazine core exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The electron affinity of the triazine group can lower the LUMO level of polymers, affecting their electronic properties . Additionally, the solubility and recyclability of triazine derivatives, as demonstrated by 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, are important for practical applications .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques : Research by Shastin et al. (1998) focused on synthesizing derivatives of tris[di(tert-butoxycarbonyl)methyl]-1,3,5-triazine, including chloro, bromo, and methyl derivatives, highlighting the compound's versatility in chemical synthesis (Shastin, Godovikova, & Korsunskii, 1998).

- Crystal Structures : Boese et al. (2002) examined the crystal structures of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and similar compounds, which are integral to the development of octupolar nonlinear optical (NLO) materials (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).

Chemical Reactions and Applications

- Recyclable Hypervalent Iodine Reagent : Thorat, Bhong, and Karade (2013) demonstrated the use of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine as a recyclable reagent for chlorination and oxidation reactions, emphasizing its potential in sustainable chemistry practices (Thorat, Bhong, & Karade, 2013).

- Antifungal Agents : Sareen et al. (2007) synthesized new derivatives of 1,3,5-triazine for potential use as antifungal agents, showcasing the biomedical applications of this compound (Sareen, Khatri, Garg, Jain, & Sharma, 2007).

Material Science and Catalysis

- Octahedral Geometry in Ionic Liquids : Holbrey et al. (2006) reported on the structure of a cobalt complex with a 1,3,5-triazine ligand crystallized from an ionic liquid, contributing to the understanding of metal-organic frameworks in material science (Holbrey, Vigour, Reichert, & Rogers, 2006).

- Host Frameworks in Crystal Engineering : Saha et al. (2005) explored the self-assembly of hexagonal open frameworks using 2,4,6-tris(4-halophenoxy)-1,3,5-triazine, highlighting its application in crystal engineering and materials science (Saha, Aitipamula, Banerjee, Nangia, Jetti, Boese, Lam, & Mak, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

2,4,6-tris[chloro(difluoro)methyl]-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F6N3/c7-4(10,11)1-16-2(5(8,12)13)18-3(17-1)6(9,14)15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGWKSSWURUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)Cl)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F6N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380756 |

Source

|

| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine | |

CAS RN |

16617-00-8 |

Source

|

| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

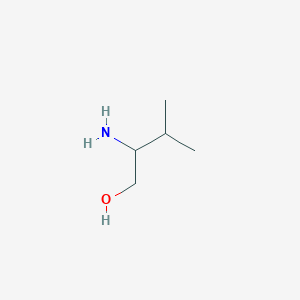

![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)

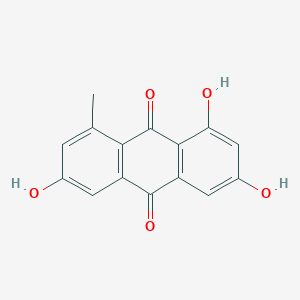

![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)